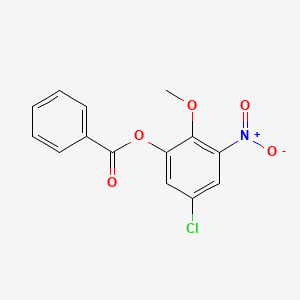
5-Chloro-2-methoxy-3-nitrophenyl benzoate
Overview
Description
5-Chloro-2-methoxy-3-nitrophenyl benzoate (5-CMPB) is an organic compound that has been used in a variety of scientific applications. It is a highly versatile compound with a wide range of potential uses in research and laboratory settings.
Scientific Research Applications
1. Synthesis and Characterization
Facile Synthesis of Derivatives : A study by Havaldar et al. (2004) details the synthesis of a series of derivatives including 3-chloro-5-methoxy-7-nitrobenzo(b)thiophene-2-carbonyl chloride, highlighting the compound's utility in creating complex organic structures. These derivatives were characterized using IR and 1 H-NMR spectroscopy, emphasizing their potential in various chemical processes (Havaldar, Bhise, & Burudkar, 2004).
Reactivity in Nucleophilic Substitution Reactions : Research by Severin, Baetz, and Lerche (1970) explored the reactivity of similar compounds in nucleophilic substitution reactions, providing insights into their chemical behavior and potential applications in synthesis (Severin, Baetz, & Lerche, 1970).
2. Application in Photoassisted Reactions
- Photoassisted Fenton Reaction : Pignatello and Sun (1995) investigated the photoassisted Fenton reaction using compounds structurally related to 5-Chloro-2-methoxy-3-nitrophenyl benzoate, demonstrating its potential in environmental applications like the decomposition of pollutants (Pignatello & Sun, 1995).
3. Chemical Characterization and Interactions
- Study of Molecular Structures : A study by Świsłocka (2010) analyzed the molecular structures of benzoates with various substituents, including nitro, methoxy, and chloro, revealing insights into the influence of these groups on the molecular structure and interactions of such compounds (Świsłocka, 2010).
4. Potential in Drug Synthesis
- Synthesis of Gefitinib : Jin et al. (2005) described the synthesis of Gefitinib, a cancer treatment drug, using a compound structurally similar to 5-Chloro-2-methoxy-3-nitrophenyl benzoate. This highlights the potential of such compounds in the synthesis of complex pharmaceuticals (Jin, Chen, Zou, Shi, & Ren, 2005).
5. Exploration in Organic Synthesis
- Synthesis of Nitrosubstituted Thioureas and Copper Complexes : Patujo et al. (2015) synthesized new nitro substituted thioureas using compounds structurally similar to 5-Chloro-2-methoxy-3-nitrophenyl benzoate. The study highlights the application of such compounds in the creation of complex molecules with potential in various fields (Patujo, Badshah, Hussain, Tahir, Tahir, & Rauf, 2015).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
Based on its chemical structure, it may undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . The presence of a nitro group might also suggest potential for reduction reactions .
Biochemical Pathways
Compounds with similar structures have been known to participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Result of Action
Similar compounds have been known to have various biological activities, including antimicrobial properties .
properties
IUPAC Name |
(5-chloro-2-methoxy-3-nitrophenyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-20-13-11(16(18)19)7-10(15)8-12(13)21-14(17)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDHGOXQUJIHKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1OC(=O)C2=CC=CC=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



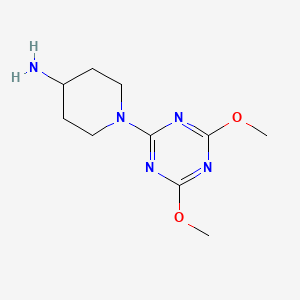

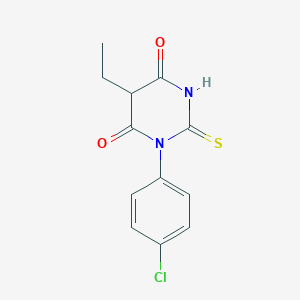

![4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine](/img/structure/B1452045.png)
![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbonitrile](/img/structure/B1452046.png)
![2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile](/img/structure/B1452049.png)
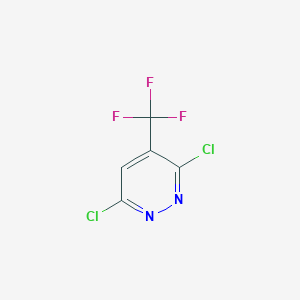
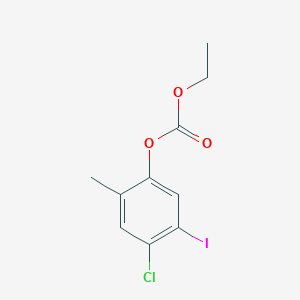


![[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1452059.png)
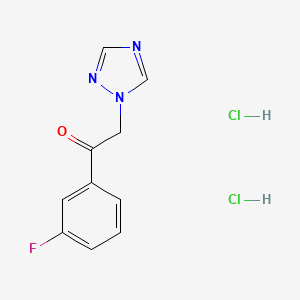
![Dimethyl({[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl})amine](/img/structure/B1452061.png)